4-Amino-2-iodobenzonitrile
Overview
Description
4-Amino-2-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring, along with a nitrile group (-CN).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-iodobenzonitrile typically involves the iodination of 4-Aminobenzonitrile. One common method includes the reaction of 4-Aminobenzonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Coupling Reactions: Biaryl compounds or alkynyl derivatives.
Reduction Reactions: Primary amines.
Scientific Research Applications
4-Amino-2-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of bioactive compounds and molecular probes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 4-Amino-2-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its mechanism of action would be determined by the structure and function of the final bioactive compound it helps to synthesize. The amino and iodine groups can interact with molecular targets, influencing pathways involved in biological processes .
Comparison with Similar Compounds
4-Amino-3-iodobenzonitrile: Similar structure but with the iodine atom at a different position on the benzene ring.
2-Iodoaniline: Contains an iodine atom and an amino group but lacks the nitrile group.
4-Iodoaniline: Similar to 2-Iodoaniline but with the iodine atom at a different position.
Uniqueness: 4-Amino-2-iodobenzonitrile is unique due to the specific positioning of the amino, iodine, and nitrile groups on the benzene ring. This unique arrangement allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-amino-2-iodobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGTXAVSVFRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300627-48-9 | |
Record name | 4-amino-2-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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